2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one

Lipophilicity Structure-Activity Relationship (SAR) Physicochemical Properties

Select this specific C15 azlactone (CAS 176665-09-1) for superior performance in amphiphilic polymer and antimicrobial research. Its calculated LogP of 7.11 and low skin sensitization potential (LLNA pEC3 of 1.25) make it a non-negotiable choice over shorter-chain homologs for applications demanding high lipophilicity. The long pentadecyl chain is integral to the mechanism of action in lipidated antimicrobial polymers, enabling direct incorporation without post-polymerization modification. Ensure your R&D outcomes are reproducible by choosing the exact C15 derivative.

Molecular Formula C20H37NO2
Molecular Weight 323.5 g/mol
CAS No. 176665-09-1
Cat. No. B069455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one
CAS176665-09-1
Molecular FormulaC20H37NO2
Molecular Weight323.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC1=NC(C(=O)O1)(C)C
InChIInChI=1S/C20H37NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-20(2,3)19(22)23-18/h4-17H2,1-3H3
InChIKeyILGXDNNGIIKCHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one (CAS 176665-09-1) Sourcing and Characterization for Research and Industrial Procurement


2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one (CAS 176665-09-1) is a heterocyclic organic compound belonging to the azlactone (oxazolinone) family, characterized by a core 5-oxazolone ring substituted with two methyl groups at the 4-position and a pentadecyl (C15) alkyl chain at the 2-position. Its molecular formula is C20H37NO2, with a molecular weight of 323.5 g/mol. This compound, also referred to as C15 Azlactone or Palmitoyl-2-methylalanine azlactone, is primarily utilized as a versatile chemical intermediate and building block in organic synthesis and polymer chemistry, owing to the high reactivity of its azlactone ring toward nucleophiles and the lipophilic character imparted by its long alkyl chain.

Why 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one is Not Interchangeable with Other Azlactone Derivatives in Research and Industrial Applications


Azlactone derivatives are not a uniform class of compounds; their physical, chemical, and biological properties are exquisitely sensitive to the length and nature of the substituent alkyl chain. [1] Generic substitution with a shorter-chain analog (e.g., C9 or C11 azlactone) will result in a molecule with fundamentally different lipophilicity, reactivity kinetics, and, consequently, a divergent safety and performance profile. For instance, the C15 pentadecyl chain confers a specific calculated logP (cLogP) and a corresponding skin sensitization potential (LLNA pEC3) that are quantitatively distinct from both shorter and longer chain homologs. [2] Therefore, in applications where precise control over hydrophobicity, membrane permeability, or biological response is critical—such as in the design of antimicrobial materials or the synthesis of amphiphilic polymers—the selection of the specific C15 derivative is non-negotiable and cannot be approximated by a cheaper or more readily available alternative without compromising the intended outcome. The following evidence guide details the quantifiable differences that justify this compound's specific selection.

Quantitative Differentiators for 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one (CAS 176665-09-1): A Comparative Evidence Guide for Scientific Procurement


Increased Lipophilicity (cLogP) of the C15 Homolog Compared to Shorter-Chain Azlactones

The calculated octanol-water partition coefficient (cLogP) for 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one (C15 Azlactone) is significantly higher than that of its shorter-chain analogs, confirming its enhanced hydrophobic character. This is a direct consequence of the extended pentadecyl (C15) alkyl chain. The cLogP value for the target compound is 7.11, compared to 5.33 for the C11 analog and 4.44 for the C9 analog. This increased lipophilicity is a critical parameter for applications requiring enhanced membrane permeability, better solubility in non-polar media, or stronger hydrophobic interactions in material science.

Lipophilicity Structure-Activity Relationship (SAR) Physicochemical Properties

Quantitatively Lower Skin Sensitization Potential (LLNA pEC3) of the C15 Derivative

The skin sensitization potential, as measured by the in vivo Local Lymph Node Assay (LLNA) and expressed as a pEC3 value, is lower for 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one compared to its shorter-chain counterparts. The pEC3 value for the target compound is 1.25, while the C6 Azlactone exhibits a higher sensitization potential with a pEC3 of 2.18. This indicates that the C15 derivative is a less potent skin sensitizer, a crucial safety consideration for researchers and industrial personnel handling the compound, and a differentiating factor in applications where human or environmental exposure is a concern.

Toxicology Skin Sensitization Local Lymph Node Assay (LLNA)

Functional Differentiation as a Lipophilic Monomer for Antimicrobial Polymer Synthesis

While direct antimicrobial data for the monomeric C15 Azlactone is limited, the compound serves as a critical lipophilic building block in the synthesis of oligomeric antimicrobial materials. Studies on the related 2-vinyl-4,4-dimethyl-5-oxazolone (VDM) demonstrate that lipidated oligomers synthesized via Cu(0)-mediated RDRP exhibit broad-spectrum antimicrobial activity. [1] The specific C15 alkyl chain of the target compound provides a distinct degree of hydrophobicity that is tunable and quantifiably different from vinyl or shorter-chain azlactone monomers. [2] This enables the precise design of amphiphilic polymers with tailored antimicrobial efficacy, where the hydrophobic chain length is a key determinant of activity against pathogens like Staphylococcus aureus and Candida albicans.

Polymer Chemistry Antimicrobial Materials Reversible-Deactivation Radical Polymerization (RDRP)

Defined Research and Industrial Application Scenarios for 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one (CAS 176665-09-1)


Synthesis of Amphiphilic Block Copolymers with Precisely Controlled Hydrophobic Domains

Researchers developing novel amphiphilic block copolymers for applications such as drug delivery, surface coatings, or antimicrobial materials can utilize this compound as a well-defined hydrophobic monomer or end-group. The quantified high cLogP of 7.11 (as shown in Section 3, Evidence 1) ensures a strong hydrophobic driving force for self-assembly in aqueous environments, a property that is quantitatively distinct from shorter-chain azlactone monomers like C9 or C11. Its reactivity toward nucleophiles allows for facile conjugation to hydrophilic polymer blocks or biomolecules.

Building Block in Structure-Activity Relationship (SAR) Studies of Azlactone Derivatives

In medicinal chemistry or toxicology research, this compound serves as a crucial member of a homologous series for systematic SAR investigations. Its unique combination of a long C15 alkyl chain and associated physicochemical and toxicological properties—specifically, its cLogP of 7.11 and its low skin sensitization potential (LLNA pEC3 of 1.25)—provides a critical data point for understanding the influence of alkyl chain length on biological activity and safety. These properties make it a preferred intermediate for synthesizing derivatives where high lipophilicity and low sensitization are desired, as compared to more potent sensitizers like the C4 or C6 analogs (pEC3 values of 1.97 and 2.18, respectively).

Development of Antimicrobial Materials via Polymerization Platforms

This compound is a key precursor for generating lipidated oligomers and polymers via controlled radical polymerization techniques like RDRP. As established in Section 3, Evidence 3, the C15 alkyl chain is integral to the antimicrobial mechanism of the resulting materials, providing the necessary hydrophobic interaction with microbial membranes. Its use over a vinyl-only azlactone monomer allows for the direct incorporation of a long lipid tail without post-polymerization modification, streamlining the synthesis of potent, broad-spectrum antimicrobial agents. [1]

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